molecular formula C15H13N3O2 B5547310 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5547310
M. Wt: 267.28 g/mol
InChI Key: BMEUFDBYHWSSDT-UHFFFAOYSA-N
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Description

4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a pyridine ring attached to an oxadiazole ring, which is further substituted with a 2-methylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

5-[(2-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-4-2-3-5-13(11)19-10-14-17-15(18-20-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEUFDBYHWSSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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